Home > Products > Screening Compounds P129990 > Prolactin Releasing Peptide (12-31), human
Prolactin Releasing Peptide (12-31), human - 235433-36-0

Prolactin Releasing Peptide (12-31), human

Catalog Number: EVT-242927
CAS Number: 235433-36-0
Molecular Formula: C₁₀₄H₁₅₈N₃₂O₂₆
Molecular Weight: 2272.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prolactin Releasing Peptide (PrRP), a member of the RF-amide peptide family, is an endogenous neuropeptide primarily found in the brain. [, ] While the full-length peptide consists of 31 amino acids (PrRP31), a shorter form with 20 amino acids (PrRP20) also exists. [, ] PrRP plays a crucial role in various physiological processes, including the regulation of prolactin secretion, food intake, and energy expenditure. [, , , ] PrRP exerts its biological actions by binding to the G protein-coupled receptor GPR10, although it also exhibits high affinity for the neuropeptide FF2 receptor (NPFF2). [, ]

Prolactin-Releasing Peptide (PrRP)

    Compound Description: Prolactin-releasing peptide (PrRP) is a neuropeptide that exists in two main forms: PrRP31 (31 amino acids) and PrRP20 (20 amino acids). It acts as an endogenous ligand for the GPR10 receptor. PrRP is involved in various physiological functions, including the regulation of prolactin secretion, food intake, and energy expenditure. [, , , , ]

    Relevance: PrRP encompasses the entire amino acid sequence of "Prolactin Releasing Peptide (12-31), human," making it a larger, structurally related peptide. Both compounds share the same C-terminal sequence crucial for binding to the GPR10 receptor. [, , ]

Neuropeptide FF (NPFF)

    Compound Description: Neuropeptide FF (NPFF) is an RF-amide peptide and the endogenous ligand for the NPFF2 receptor. Like PrRP, it is involved in regulating food intake, displaying an anorexigenic effect. [, ]

    Relevance: NPFF shares structural similarities with "Prolactin Releasing Peptide (12-31), human," particularly the C-terminal RFamide motif. This shared motif allows both peptides to bind to the NPFF2 receptor, although PrRP exhibits higher affinity for its own receptor, GPR10. [, ]

Palm11-PrRP31

    Compound Description: Palm11-PrRP31 is a synthetic analog of PrRP31 modified by the addition of palmitic acid at the Lysine residue at position 11. This lipidization enhances the peptide's stability, bioavailability, and ability to cross the blood-brain barrier, leading to potent and long-lasting anorexigenic effects following peripheral administration. [, , ]

Myristoylated and Palmitoylated PrRP31 Analogs with Modified C-Terminal Phe

    Compound Description: These are a series of synthetic analogs of PrRP31. They are modified by attaching either myristic acid or palmitic acid to the N-terminus and substituting the C-terminal phenylalanine (Phe31) with other aromatic amino acids or tyrosine. These alterations aim to improve the peptides' stability, bioavailability, and ability to cross the blood-brain barrier. []

    Relevance: These analogs share the core structure of "Prolactin Releasing Peptide (12-31), human" but incorporate modifications at both the N- and C-termini. The lipidization at the N-terminus and the substitution of Phe31 influence their pharmacological properties, potentially enhancing their therapeutic potential as anorexigenic agents. []

Overview

Prolactin Releasing Peptide (12-31), human, is a biologically active peptide derived from the Prolactin Releasing Peptide, which is a member of the RFamide peptide family. This peptide plays a significant role in stimulating the release of prolactin, a hormone primarily involved in lactation and reproductive functions. The human gene encoding this peptide is known as PRLH. The peptide is synthesized and secreted by specific neurons in the hypothalamus and medulla, contributing to various physiological processes including appetite regulation and neuroendocrine functions .

Source

Prolactin Releasing Peptide (12-31) is synthesized in the hypothalamus, particularly by noradrenergic neurons within the A1 and A2 regions of the solitary nucleus. It is also found in other brain regions where it interacts with receptors to exert its physiological effects .

Classification

This peptide is classified as a neuropeptide and belongs to the RFamide family, characterized by their C-terminal arginine phenylalanine amide structure. Prolactin Releasing Peptide (12-31) specifically functions as an endogenous agonist for the prolactin-releasing peptide receptor (GPR10), influencing various hormonal pathways .

Synthesis Analysis

Methods

The synthesis of Prolactin Releasing Peptide (12-31) can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over amino acid sequence and modifications. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Synthesis: The process begins with the attachment of the first amino acid to a resin. Each subsequent amino acid is added in a stepwise manner, with protective groups removed at each stage to facilitate bond formation.
  2. Cleavage and Purification: Once the full peptide sequence is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (>97%) necessary for biological assays .
Molecular Structure Analysis

Structure

Prolactin Releasing Peptide (12-31) consists of a sequence of 20 amino acids. Its molecular formula is C160H252N56O42S, indicating a complex structure with multiple functional groups that contribute to its biological activity.

Data

Chemical Reactions Analysis

Reactions

Prolactin Releasing Peptide (12-31) primarily engages in receptor-ligand interactions upon release into the bloodstream or local tissues. These interactions trigger various intracellular signaling pathways leading to prolactin secretion from lactotropic cells.

Technical Details

  1. Binding Affinity: The binding affinity of Prolactin Releasing Peptide (12-31) for GPR10 is critical for its function, influencing downstream effects on hormone release.
  2. Signal Transduction: Upon binding, GPR10 activates G-proteins that initiate cascades involving cyclic adenosine monophosphate or phospholipase C pathways, ultimately resulting in prolactin release .
Mechanism of Action

Process

The mechanism of action for Prolactin Releasing Peptide (12-31) involves its binding to GPR10 receptors located predominantly in the pituitary gland and hypothalamus. This interaction stimulates intracellular signaling pathways that promote prolactin secretion.

Data

Studies indicate that Prolactin Releasing Peptide (12-31) enhances prolactin release significantly when administered in vitro, demonstrating its potential regulatory role in endocrine functions related to reproduction and lactation .

Physical and Chemical Properties Analysis

Physical Properties

Prolactin Releasing Peptide (12-31) is typically available as a white powder when synthesized and purified. It is soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Molecular Weight: Approximately 3,500 Da.
  • Stability: The peptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide, facilitating various experimental applications .
Applications

Scientific Uses

Prolactin Releasing Peptide (12-31) has several applications in scientific research:

  1. Endocrine Research: It serves as a valuable tool for studying prolactin regulation mechanisms and their implications in reproductive health.
  2. Neuroscience: Investigations into appetite regulation and neuropeptide signaling pathways benefit from the use of this peptide.
  3. Pharmacological Studies: Potential therapeutic applications are being explored, particularly concerning disorders related to prolactin dysregulation .
Molecular Characterization of Prolactin-Releasing Peptide (12-31)

Structural Overview of Human PrRP (12-31)

Primary Amino Acid Sequence and Post-Translational Modifications

Prolactin-Releasing Peptide (12-31), human (PrRP (12-31)) is a 20-amino acid fragment derived from the C-terminal segment of the full-length PrRP31 precursor. Its primary sequence is TPDINPAWYASRGIRPVGRF-NH₂ (CAS No.: 235433-36-0; MW: 2272.57 g/mol) [2]. This peptide retains the C-terminal Arg-Phe-NH₂ (RF-amide) motif characteristic of RF-amide neuropeptides. The C-terminal amidation is a critical post-translational modification (PTM) mediated by peptidylglycine α-amidating monooxygenase (PAM), which stabilizes the peptide against degradation and is essential for receptor binding and activation. Unlike the full-length PrRP31, PrRP (12-31) lacks the N-terminal 11 residues (SRAHQHSMEIR), eliminating potential phosphorylation or glycosylation sites but preserving the core receptor-binding domain [1] [2].

Table 1: Primary Sequence of Human PrRP (12-31)

Position1213141516171819202122232425262728293031
Amino AcidTPDINPAWYASRGIRPVGRF
Modification-------------------Amidation

Comparative Analysis with PrRP Isoforms (PrRP20 vs. PrRP31)

PrRP (12-31) shares structural homology with the two endogenous isoforms of prolactin-releasing peptide:

  • PrRP31: A 31-amino acid peptide (SRAHQHSMEIR-TPDINPAWYASRGIRPVGRF-NH₂).
  • PrRP20: A 20-amino acid peptide (TPDINPAWYTGRGIRPVGRF-NH₂) formed by N-terminal truncation of PrRP31 [1] [4].

PrRP (12-31) aligns with residues 12–31 of PrRP31 and residues 1–20 of PrRP20 but differs from PrRP20 at positions 10 (Ala vs. Thr) and 12 (Arg vs. Gly) due to species-specific variations (Table 2). Functionally, PrRP (12-31) is equipotent to PrRP31 in GPR10 binding and activation, as N-terminal deletions up to residue 12 do not reduce affinity. Further truncation (e.g., PrRP (13-31)) drastically diminishes receptor interaction, highlighting the necessity of residues 12–31 for bioactivity [2] [4].

Table 2: Sequence Comparison of Human PrRP Isoforms

PeptideSequenceLengthKey Variations
PrRP31SRAHQHSMEIRTPDINPAWYASRGIRPVGRF-NH₂31 aaFull-length precursor
PrRP20TPDINPAWYTGRGIRPVGRF-NH₂20 aaThr10, Gly12 (rat vs. human)
PrRP (12-31)TPDINPAWYASRGIRPVGRF-NH₂20 aaHuman-specific; Ala10, Arg12

Evolutionary Conservation Across Vertebrate Species

The C-terminal domain of PrRP, encompassing PrRP (12-31), exhibits remarkable evolutionary conservation across vertebrates. In bovine, rat, and human PrRP31, residues 12–31 are identical except for position 21 (Tyr in rat vs. Ala in human/bovine) [1] [4]. Fish (C-RFa) and avian orthologs show >80% sequence homology in this region, particularly conserving the RF-amide motif and hydrophobic residues (e.g., Trp¹⁸, Tyr²⁰, Ile¹⁴, Val²⁸). This conservation underscores the structural and functional importance of the C-terminal segment in RF-amide peptide signaling. Genomic analyses reveal that PrRP evolved from a common ancestral precursor in non-mammalian and mammalian species, with gene duplication events leading to distinct PrRP and C-RFa pathways in teleosts [2] [4].

Receptor Binding Domains and Motif Specificity

Role of the C-Terminal RF-Amide Motif in GPR10 Activation

The C-terminal Arg¹⁹-Phe²⁰-NH₂ motif of PrRP (12-31) is indispensable for high-affinity binding and activation of GPR10. Cryo-EM structures of PrRP-bound GPR10 reveal that the RF-amide moiety anchors into a polar pocket formed by transmembrane helices 2, 3, 6, and 7 (TM2, TM3, TM6, TM7) [5] [6]:

  • The Phe²⁰-NH₂ group forms hydrogen bonds with Cys¹¹³².⁵⁷, Thr¹¹⁷².⁶¹, Gln¹⁴¹³.³², and His³²¹⁷.³⁹.
  • The Phe²⁰ side chain inserts into a hydrophobic sub-pocket lined by Pro¹⁴²³.³³, Val¹⁴⁵³.³⁶, Tyr¹⁴⁶³.³⁷, Leu²²⁹⁵.⁴², Leu²⁹⁴⁶.⁵¹, and His²⁹⁵⁶.⁵².
  • Arg¹⁹ engages in salt bridges with Asp³⁰²⁶.⁵⁹ and hydrogen bonds with Tyr²²⁵⁵.³⁸/Glu²¹³⁴⁵.⁵² [5].

Mutagenesis studies confirm that alanine substitution at Arg¹⁹ or Phe²⁰ reduces PrRP (12-31)’s affinity for GPR10 by >100-fold. This motif triggers receptor activation via a TM3-mediated mechanism, where ligand binding induces outward movement of TM3 and TM6, facilitating G protein coupling (Gq/Gi) [5] [6]. PrRP (12-31) retains full agonist efficacy in calcium mobilization assays (EC₅₀ ≈ 1–5 nM), equaling PrRP31 [2] [8].

Table 3: Key Interactions of PrRP (12-31) with GPR10

PrRP (12-31) ResidueGPR10 ResidueInteraction TypeFunctional Consequence
Arg¹⁹Asp³⁰²⁶.⁵⁹Salt bridgeStabilizes active conformation
Arg¹⁹Tyr²²⁵⁵.³⁸Hydrogen bondAnchors C-terminus
Phe²⁰-NH₂Gln¹⁴¹³.³²Hydrogen bondBinds RF-amide motif
Phe²⁰Leu²²⁹⁵.⁴²HydrophobicPositions Phe side chain

Cross-Reactivity with Neuropeptide FF Receptor Type 2 (NPFF-R2)

PrRP (12-31) exhibits significant cross-reactivity with NPFF-R2 (GPR74), albeit with lower affinity than for GPR10 (Kᵢ: 26.73 ± 9.01 nM vs. 4.58 ± 0.66 nM) [3] [9]. This promiscuity arises from structural similarities between RF-amide peptides:

  • Shared RF-amide motif: NPFF-R2 recognizes the Phe-NH₂ via conserved residues (Gln¹⁰⁸².⁵³, Thr¹¹²².⁵⁷, Gln¹³⁶³.³², His³¹⁶⁷.³⁹) analogous to GPR10 [4] [9].
  • N-terminal hydrophobicity: Trp¹⁸ and Tyr²⁰ of PrRP (12-31) occupy a hydrophobic cleft in NPFF-R2, similar to NPFF’s Phe³/Gln⁵ [4].

Palmitoylated PrRP analogs (e.g., palm-PrRP31) show enhanced NPFF-R2 affinity (Kᵢ: 0.77 nM), confirming that lipidization stabilizes shared binding determinants. However, PrRP (12-31) is >100-fold selective for GPR10 over NPFF-R1 (Kᵢ >10,000 nM), as NPFF-R1 requires an N-terminal extension (e.g., RFRP-1’s LSEDPN) absent in PrRP fragments [3] [9]. Functional assays show PrRP (12-31) activates NPFF-R2-driven ERK phosphorylation but lacks agonism for opioid or neuropeptide Y receptors, underscoring its selectivity within the RF-amide family [9].

Compound Names Mentioned:

  • Prolactin-Releasing Peptide (12-31), human
  • PrRP31
  • PrRP20
  • Neuropeptide FF (NPFF)
  • 1DMe (NPFF analog)

Properties

CAS Number

235433-36-0

Product Name

Prolactin Releasing Peptide (12-31), human

IUPAC Name

4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C₁₀₄H₁₅₈N₃₂O₂₆

Molecular Weight

2272.57

InChI

InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.